3-Bromo-4-(methylthio)toluene

Vue d'ensemble

Description

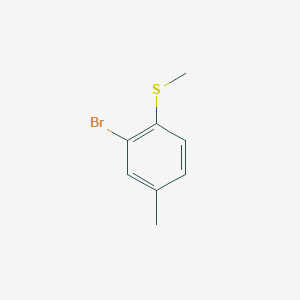

3-Bromo-4-(methylthio)toluene: is a substituted aromatic compound featuring both a bromine atom and a methylthio group on the benzene ring. Its molecular formula is C8H9BrS, and it has a molecular weight of 217.13 g/mol . This compound is not naturally occurring but serves as a valuable synthetic intermediate in various research fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(methylthio)toluene involves the reaction of S-methyl 4-toluenethiosulfonate with 2-bromophenylboronic acid. The reaction is typically carried out in methanol at room temperature for 48 hours under an inert atmosphere. The reaction mixture includes sodium hydrogencarbonate and copper (II) sulfate as catalysts .

General Procedure:

- To a mixture of sodium hydrogencarbonate (1.01 g, 12.0 mmol, 2.0 equiv) and copper (II) sulfate (95.8 mg, 0.600 mmol, 10 mol %) is added a solution of S-methyl 4-toluenethiosulfonate (1.21 g, 6.00 mmol) and 2-bromophenylboronic acid (1.81 g, 9.00 mmol, 1.5 equiv) dissolved in methanol (40 mL) at room temperature.

- After stirring for 48 hours at the same temperature, an aqueous saturated ammonium chloride solution (10 mL) is added to the mixture.

- The mixture is extracted with ethyl acetate (50 mL x 3), and the combined organic extract is washed with brine (20 mL), dried over sodium sulfate, and filtered.

- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (silica-gel 30 g, n-hexane) to give this compound as a colorless oil .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification techniques to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-(methylthio)toluene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(methylthio)toluene.

Oxidation: Products include 3-bromo-4-(methylsulfinyl)toluene and 3-bromo-4-(methylsulfonyl)toluene.

Coupling: Products include various biaryl compounds depending on the boronic acid used.

Applications De Recherche Scientifique

3-Bromo-4-(methylthio)toluene is used in diverse scientific research applications due to its unique properties:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is explored for its potential in creating novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(methylthio)toluene depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, the compound participates in oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The bromine atom and methylthio group influence the reactivity and selectivity of these reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-4-methylbenzenethiol

- 4-Bromo-3-methylbenzenethiol

- 3-Bromo-4-methylphenol

Uniqueness

3-Bromo-4-(methylthio)toluene is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

3-Bromo-4-(methylthio)toluene, with the chemical formula CHBrS and CAS number 89981-02-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methylthio group attached to a toluene backbone. The presence of these functional groups is significant for its reactivity and biological activity.

- Molecular Formula : CHBrS

- Molecular Weight : 219.13 g/mol

- CAS Number : 89981-02-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis induction.

- Antioxidant Activity : Compounds containing sulfur groups often demonstrate antioxidant properties, which can protect cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

-

Antimicrobial Activity Assessment

- A study evaluated the antimicrobial effects of halogenated toluenes against several bacterial strains. Results indicated that this compound had significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to known antibiotics .

- Cytotoxicity in Cancer Cell Lines

- Antioxidant Activity Evaluation

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 3-Chloro-4-(methylthio)toluene | Low | Low | Low |

| 4-Methylthio-toluene | Moderate | Moderate | High |

Propriétés

IUPAC Name |

2-bromo-4-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBULZJJEUYDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610848 | |

| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-02-2 | |

| Record name | 2-Bromo-4-methyl-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.